molecular formula C13H19N5O3 B1210452 Pyroglutamylhistidyl-N-ethylamide CAS No. 65213-42-5

Pyroglutamylhistidyl-N-ethylamide

Cat. No.: B1210452
CAS No.: 65213-42-5
M. Wt: 293.32 g/mol
InChI Key: XCPVMFCMIHVDPF-UWVGGRQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of the desired peptide bond .

Industrial Production Methods: Industrial production of Pyroglutamylhistidyl-N-ethylamide may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Pyroglutamylhistidyl-N-ethylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pyroglutamylhistidyl-N-ethylamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyroglutamylhistidyl-N-ethylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Pyroglutamylhistidyl-N-ethylamide is unique due to the presence of both the pyroglutamic acid and ethylamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity compared to similar compounds .

Properties

IUPAC Name

(2S)-N-[(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-2-15-10(5-8-6-14-7-16-8)13(21)18-12(20)9-3-4-11(19)17-9/h6-7,9-10,15H,2-5H2,1H3,(H,14,16)(H,17,19)(H,18,20,21)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPVMFCMIHVDPF-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CN=CN1)C(=O)NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983822
Record name N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65213-42-5
Record name Pyroglutamylhistidyl-N-ethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065213425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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